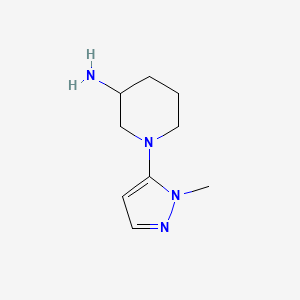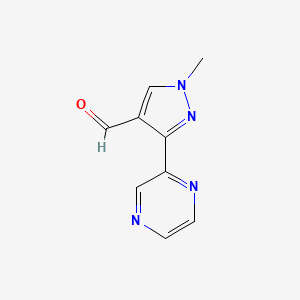
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (MPPC) is a pyrazole-based compound that has been studied for its potential applications in a variety of scientific and medical research. MPPC is a relatively new compound, and as such, there is still much to be learned about its properties, mechanisms of action, and potential applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds with the pyrrolopyrazine scaffold, which includes 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde , have been shown to exhibit antimicrobial properties . These compounds can be used to develop new antibiotics that target resistant strains of bacteria, offering a potential solution to the growing problem of antibiotic resistance.
Anti-inflammatory Agents
The anti-inflammatory potential of pyrrolopyrazine derivatives makes them candidates for the treatment of chronic inflammatory diseases . By modulating the inflammatory pathways, these compounds could provide relief for conditions such as arthritis and inflammatory bowel disease.
Antiviral Applications
Pyrrolopyrazine derivatives have also been explored for their antiviral activities . They could be used in the synthesis of drugs aimed at treating viral infections, including those caused by emerging and re-emerging viruses.
Antifungal Uses
The structure of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is conducive to antifungal activity . This application is particularly important in agriculture, where fungal infections can devastate crops, as well as in medicine for treating fungal infections in humans.
Antioxidant Properties
These compounds can act as antioxidants, helping to protect cells from oxidative stress . This property is beneficial in preventing or treating diseases associated with oxidative damage, such as neurodegenerative disorders.
Antitumor and Kinase Inhibitory
Pyrrolopyrazine derivatives, including 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde , have shown promise in antitumor applications and as kinase inhibitors . They could be used in cancer therapy, either alone or in combination with other treatments, to inhibit the growth of tumors.
Eigenschaften
IUPAC Name |
1-methyl-3-pyrazin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-13-5-7(6-14)9(12-13)8-4-10-2-3-11-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOXWSUMGXZUOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=NC=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)
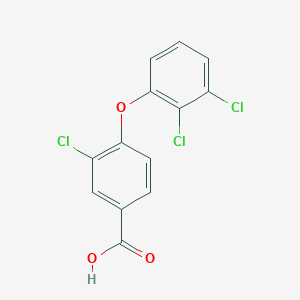
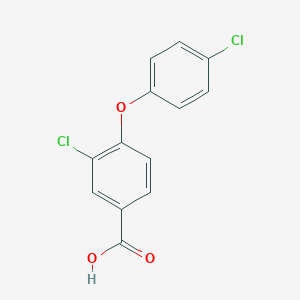

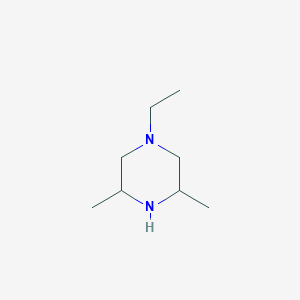

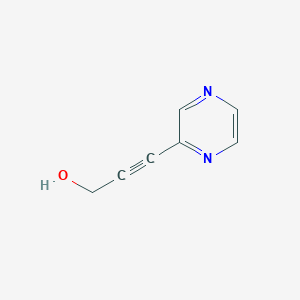

![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1426821.png)
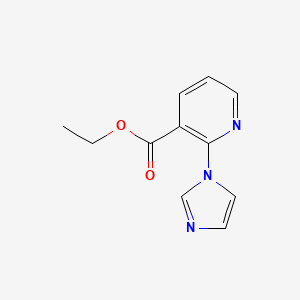

![[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine](/img/structure/B1426826.png)
